3-[(Azetidin-1-yl)methyl]azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethyl)azetidine |
InChI |
InChI=1S/C7H14N2/c1-2-9(3-1)6-7-4-8-5-7/h7-8H,1-6H2 |
InChI Key |
OIZXVJDPJUESDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2CNC2 |
Origin of Product |
United States |
Reactivity and Mechanistic Aspects of 3 Azetidin 1 Yl Methyl Azetidine and Analogous Azetidine Systems
Fundamental Principles of Azetidine (B1206935) Ring Strain and its Impact on Reactivity
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be approximately 25.4 kcal mol⁻¹. rsc.org This strain is a consequence of bond angle distortion from the ideal tetrahedral angle and torsional strain from eclipsing interactions of the ring substituents. While substantial, this ring strain is slightly less than that of the highly reactive three-membered aziridines (27.7 kcal mol⁻¹) but significantly greater than that of the more stable five-membered pyrrolidines (5.4 kcal mol⁻¹). rsc.orgresearchgate.net
This intermediate level of ring strain endows azetidines with a unique combination of stability and reactivity. rsc.orgresearchwithrutgers.comrsc.org They are generally stable enough for isolation and handling under normal conditions, yet the strained ring can be readily opened under appropriate chemical stimuli, making them valuable synthetic intermediates. rsc.orgresearchwithrutgers.comrsc.org The presence of the nitrogen atom within the ring provides a site for protonation or alkylation, which can further activate the ring towards cleavage. magtech.com.cn The reactivity of azetidines is, therefore, a delicate balance between their inherent strain and the electronic and steric properties of their substituents. magtech.com.cn
The table below compares the ring strain of azetidine with other common cyclic amines, highlighting its intermediate position.
| Cyclic Amine | Ring Size | Ring Strain (kcal mol⁻¹) |
| Aziridine (B145994) | 3 | 27.7 rsc.org |
| Azetidine | 4 | 25.4 rsc.org |
| Pyrrolidine | 5 | 5.4 rsc.org |
| Piperidine | 6 | ~0 researchgate.net |
Ring-Opening Reactions and Pathways
The inherent ring strain of azetidines makes them susceptible to a variety of ring-opening reactions. These reactions can be initiated by either nucleophiles or electrophiles and can also occur intramolecularly, leading to decomposition or rearrangement products.
Nucleophilic and Electrophilic Ring Cleavage Mechanisms
Nucleophilic Ring-Opening:
Nucleophilic ring-opening is a major reaction pathway for azetidines. magtech.com.cn These reactions typically require activation of the azetidine ring, often through the formation of an azetidinium ion by N-alkylation or protonation with a Brønsted or Lewis acid. magtech.com.cnacs.org This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn
Electronic Effects: Electron-withdrawing groups on the azetidine ring can stabilize a developing negative charge or a transition state, influencing the site of nucleophilic attack. For instance, azetidines with unsaturated substituents at the 2-position, such as aryl or carbonyl groups, tend to undergo cleavage of the C2-N bond due to the stabilizing effect of conjugation. magtech.com.cn
Steric Effects: In the absence of strong electronic directing groups, the nucleophile will typically attack the less sterically hindered carbon atom. magtech.com.cn
Common nucleophiles that participate in these reactions include halides, amines, and thiols. researchgate.netresearchgate.net The reaction of azetidinium ions with nucleophiles is a key method for the synthesis of polysubstituted linear amines. nih.gov
Electrophilic Ring Cleavage:
Electrophilic attack on the nitrogen atom of the azetidine ring can also lead to ring cleavage. This often involves the formation of a quaternary azetidinium salt, which then undergoes nucleophilic attack by the counterion or another nucleophile present in the reaction mixture. researchgate.net For example, treatment of azetidines with alkyl halides or acyl chlorides can result in the formation of 3-halo-1-aminopropane derivatives. researchgate.net The rate of this ring cleavage is often dependent on the rate of quaternization of the azetidine nitrogen. researchgate.net
Intramolecular Ring-Opening Decomposition of Substituted Azetidines
Substituted azetidines can undergo intramolecular ring-opening reactions, leading to decomposition or rearrangement products. nih.govacs.org These reactions are often mediated by acid and involve the nucleophilic attack of a pendant functional group on the activated azetidine ring. nih.govacs.org
A notable example is the acid-mediated decomposition of certain N-substituted aryl azetidines bearing a pendant amide group. nih.govacs.org In this process, protonation of the azetidine nitrogen is followed by intramolecular nucleophilic attack by the amide oxygen, leading to a cascade of rearrangements and ultimately the formation of more stable lactam structures. nih.gov The stability of these substituted azetidines is influenced by factors such as the distance between the nucleophilic group and the azetidine ring and the basicity of other nitrogen atoms within the molecule. nih.gov Increasing the length of the alkyl chain connecting the nucleophile to the azetidine can lead to increased stability. nih.govacs.org
Ring-Expansion Reactions of Azetidines
Azetidines can undergo ring-expansion reactions to form larger, less-strained heterocyclic systems, such as pyrrolidines and 1,3-oxazinan-2-ones. acs.orgnih.gov These reactions are synthetically valuable as they provide access to more complex molecular scaffolds.
One common strategy for one-carbon ring expansion involves the formation of an ammonium (B1175870) ylide, which then undergoes a magtech.com.cnnih.gov-Stevens rearrangement. nih.gov This can be achieved by reacting an azetidine with a diazo compound in the presence of a metal catalyst, such as copper. nih.gov
Another approach involves the acid-mediated ring expansion of azetidine carbamates. acs.org In this reaction, protonation of the azetidine nitrogen facilitates ring opening to form a carbocation intermediate. This intermediate is then trapped by the oxygen of the carbamate (B1207046) group, leading to the formation of a six-membered 1,3-oxazinan-2-one (B31196) ring. acs.org The efficiency of this reaction is influenced by the stability of the carbocation intermediate, with electron-donating groups on the azetidine ring generally promoting the reaction. acs.org
The table below summarizes some examples of ring-expansion reactions of azetidines.
| Starting Azetidine Derivative | Reagents | Product | Reference |
| Azetidine | Diazo compound, Copper catalyst | Pyrrolidine | nih.gov |
| 2-Ester-2-arylazetidine carbamate | Brønsted acid | 6,6-Disubstituted 1,3-oxazinan-2-one | acs.org |
| Methylene (B1212753) aziridine (to form azetidine in situ) | Rhodium-bound carbene | Methylene azetidine | nih.gov |
Mechanistic Elucidation of Formation and Transformation Reactions
The formation of the azetidine ring itself can be achieved through various synthetic strategies, with intramolecular cyclization being a prominent method. nih.govmagtech.com.cn The intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids such as lanthanide triflates, provides a regioselective route to azetidines. nih.gov Another important method is the photochemical Norrish-Yang cyclization, which involves a 1,5-hydrogen atom transfer followed by ring closure to form an azetidinol (B8437883) intermediate. beilstein-journals.orgresearchgate.net
Mechanistic studies, often employing techniques like isotopic labeling and computational methods such as Density Functional Theory (DFT), have been crucial in understanding the intricacies of azetidine reactivity. nih.gov For instance, DFT calculations have helped to elucidate the parameters governing the regioselectivity of nucleophilic ring-opening of azetidinium ions. nih.gov
The formation of azetidines via palladium-catalyzed intramolecular C(sp³)–H amination involves the generation of a Pd(IV) intermediate, which undergoes reductive elimination to form the four-membered ring. rsc.org Similarly, the synthesis of spirocyclic NH-azetidines via a Ti(IV)-mediated Kulinkovich-type coupling proceeds through a distinct mechanistic pathway. rsc.org
Understanding the mechanisms of these formation and transformation reactions is critical for the rational design of new synthetic methods and for predicting the stability and reactivity of novel azetidine-containing compounds. magtech.com.cnresearchgate.netnih.govacs.orgnih.govresearchgate.net
Computational and Theoretical Investigations of Azetidine Containing Structures
Quantum Chemical Methods for Electronic Structure and Reactivity Prediction
Quantum chemical methods are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 3-[(azetidin-1-yl)methyl]azetidine. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to approximate the Schrödinger equation, providing information about the molecule's energy and properties. nih.gov While HF is a foundational method, it often lacks the accuracy of modern approaches because it neglects electron correlation. nih.gov DFT, grounded in the Hohenberg-Kohn theorem, offers a more computationally efficient alternative by focusing on electron density. nih.gov
These methods allow for the calculation of key electronic descriptors that govern reactivity. For instance, the analysis of electron localization function (ELF) and natural population analysis (NPA) can characterize the electronic distribution within the molecule and predict its reactive behavior. mdpi.com The molecular electrostatic potential (MEP) map is another crucial tool, providing a visual representation of the charge distribution and highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher chemical reactivity, as less energy is required for electron transition. researchgate.net
Recent advancements have also introduced methods like the Artificial Force Induced Reaction (AFIR) to explore chemical reaction pathways, including transition state energies and connected equilibria, further enhancing the predictive power of quantum chemical calculations in discovering new reactions. nih.gov
Computational Modeling of Reaction Mechanisms and Catalytic Cycles
Computational modeling plays a crucial role in elucidating the complex reaction mechanisms and catalytic cycles involving azetidine-containing compounds. mit.edu By combining quantum chemical calculations with microkinetic modeling, researchers can investigate elementary reactions, identify dominant pathways, and pinpoint rate-determining steps. mdpi.com This approach has been particularly insightful in understanding photocatalyzed reactions for the synthesis of azetidines, where a photocatalyst absorbs light and transfers energy to the reactants, moving them to an excited state and increasing their reactivity. mit.edu
Furthermore, computational studies have been instrumental in understanding the mechanisms of gold-catalyzed reactions for the synthesis of azetidin-3-ones. nih.gov These investigations have revealed the involvement of reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion. nih.gov Such detailed mechanistic insights are often inaccessible through experimental methods alone and are vital for optimizing reaction conditions and developing new synthetic strategies. researchgate.net
Frontier Molecular Orbital Theory in Azetidine (B1206935) Reactivity Analysis
Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone in analyzing the reactivity of molecules like those containing azetidine rings. wikipedia.org This theory is based on the principle that the most significant interactions between two reacting molecules involve the occupied orbitals of one and the unoccupied orbitals of the other, particularly the HOMO and LUMO. wikipedia.org
The energy and location of these frontier orbitals provide critical information about a molecule's chemical reactivity. researchgate.net For instance, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net A smaller HOMO-LUMO energy gap suggests that the molecule is more reactive. researchgate.net
FMO theory has been successfully applied to understand and predict the outcomes of various chemical reactions, including cycloadditions. wikipedia.org For example, in Diels-Alder reactions, the interaction between the HOMO of the diene and the LUMO of the dienophile is a key factor determining the reaction's feasibility and stereoselectivity. wikipedia.orgresearchgate.net While FMO theory is highly effective for small molecules, its application to larger systems can be challenging due to the delocalized nature of canonical molecular orbitals. researchgate.netnih.gov To address this, concepts like frontier molecular orbitalets (FMOLs) have been developed to provide a more localized picture of reactivity in larger systems. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational landscape and intermolecular interactions of azetidine-containing molecules. nih.gov By simulating the movement of atoms and molecules over time, MD provides detailed insights into the dynamic behavior of these systems.
For instance, MD simulations have been used to study the conformational preferences of azetidine-2-carboxylic acid (Aze), a proline analogue. nih.gov These simulations revealed that Aze has a greater tendency than proline to undergo trans→cis peptide bond isomerization, leading to significant changes in polypeptide chain conformation. nih.gov Such studies are crucial for understanding how the incorporation of azetidine derivatives can affect the structure and function of proteins. nih.gov
MD simulations are also employed to investigate the binding of ligands to proteins, a key aspect of drug discovery. mdpi.com By calculating the free energy of binding and analyzing hydrogen-bonding interactions, researchers can assess the stability and affinity of a ligand for its target. mdpi.comnih.gov These simulations can identify the key functional groups responsible for binding and guide the design of more potent and selective molecules. mdpi.com The use of force fields like AMBER and GROMOS allows for the accurate representation of molecular interactions in these simulations. nih.govmdpi.com
In Silico Approaches for Predicting Synthetic Outcomes
In silico methods, which encompass a range of computational techniques, are increasingly used to predict the outcomes of chemical syntheses, including those involving azetidine derivatives. mit.edu These approaches offer a way to screen potential reactants and reaction conditions virtually, saving time and resources in the laboratory. mit.edu
One powerful application of in silico methods is in the prediction of reaction feasibility and selectivity. nih.gov By calculating the energies of reactants, products, and transition states, researchers can determine the most likely reaction pathway and predict the major products. nih.gov This has been demonstrated in the total synthesis of complex natural products, where computational predictions guided the selection of substrates to achieve the desired stereoselectivity. nih.gov
Furthermore, in silico tools are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds. researchgate.netresearchgate.netnih.gov This is a critical step in the early stages of drug discovery, as it helps to identify molecules with favorable pharmacokinetic profiles. nih.gov For example, in silico studies have been used to assess the drug-likeness of novel azetidin-2-one (B1220530) derivatives, predicting their potential for oral bioavailability. researchgate.netresearchgate.net These predictions, often based on rules like Lipinski's rule of five, help to prioritize compounds for further experimental investigation. nih.govresearchgate.net
Advanced Analytical Techniques for Research on Azetidine Substituted Azetidines
High-Field and Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field and multi-nuclear NMR spectroscopy are indispensable tools for the detailed structural analysis of azetidine-substituted azetidines. These techniques provide precise information about the chemical environment of each atom within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the basic carbon-hydrogen framework of "3-[(Azetidin-1-yl)methyl]azetidine".
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the azetidine (B1206935) rings and the methylene (B1212753) bridge provide crucial information about their connectivity. For instance, in related azetidine structures, the protons on the ring carbons typically appear as multiplets in the aliphatic region of the spectrum. The methylene protons of the bridging CH₂ group would likely exhibit distinct signals due to their specific chemical environment.
Table 1: Representative ¹H and ¹³C NMR Data for Azetidine-Containing Compounds
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Azetidine Ring Protons | 2.08 - 3.63 (m) | 15.3 - 51.7 | chemicalbook.comchemicalbook.com |
| N-CH₂- (Azetidine) | ~3.43 (t) | ~52.1 | oil.gov.iq |
| C-CH₂-C (Azetidine) | ~2.33 (m) | ~35.0 | oil.gov.iq |
| Methylene Bridge (-CH₂-) | Varies based on substitution | Varies based on substitution | N/A |
Note: The exact chemical shifts for "this compound" would require experimental measurement. The data presented here are representative values from related azetidine compounds.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of "this compound" and for determining its three-dimensional structure in solution. mdpi.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity of protons within each azetidine ring and to confirm the connection between the methylene bridge and the azetidine rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the proton signal to its corresponding carbon atom in the molecular skeleton. sdsu.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, regardless of whether they are bonded. slideshare.net This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution. slideshare.net For example, NOE correlations could reveal the spatial proximity between protons on the two different azetidine rings.
Table 2: Application of 2D NMR Techniques to "this compound"
| 2D NMR Technique | Information Gained | Example Application |
|---|---|---|
| COSY | ¹H-¹H coupling networks | Confirming adjacent protons within each azetidine ring. |
| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigning each proton signal to its directly attached carbon. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirming the linkage between the methylene bridge and both azetidine rings. |
| NOESY | Through-space ¹H-¹H correlations | Determining the preferred spatial arrangement and conformation of the molecule. |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the chemical environment of the nitrogen atoms within the two azetidine rings of "this compound". acs.org The chemical shift of a ¹⁵N nucleus is highly sensitive to its hybridization, substitution pattern, and involvement in hydrogen bonding.
For "this compound", one would expect two distinct ¹⁵N signals, corresponding to the nitrogen atom in the azetidin-1-yl ring and the nitrogen in the azetidin-3-yl ring. The chemical shifts would provide insight into the electronic differences between these two nitrogen environments. For instance, the unsubstituted azetidine nitrogen has a reported ¹⁵N resonance at δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt The substitution on the nitrogen atoms in the target molecule would cause these shifts to change, providing valuable structural information. ipb.pt Factors such as the presence of lone pairs and the geometry around the nitrogen atoms will influence the observed chemical shifts. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of "this compound". synblock.com Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places).
This high precision allows for the determination of the exact molecular formula of the compound. For "this compound" (C₇H₁₄N₂), the calculated exact mass can be compared to the experimentally measured mass. synblock.com A close match between the theoretical and experimental values provides unambiguous confirmation of the molecular formula and rules out other potential structures with the same nominal mass. This technique is often used in conjunction with NMR to provide a complete structural and compositional analysis. rsc.orgnih.gov
Table 3: HRMS Data for "this compound"
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol synblock.com |
| Calculated Exact Mass [M+H]⁺ | 127.1235 |
| Experimentally Measured Exact Mass [M+H]⁺ | To be determined experimentally |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would show characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key expected vibrational modes include:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the 3-substituted azetidine ring.
C-H stretching: Aliphatic C-H stretching vibrations from the azetidine rings and the methylene bridge would appear in the 2850-3000 cm⁻¹ region.
C-N stretching: The C-N stretching vibrations of the azetidine rings would be expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
CH₂ bending: The scissoring and rocking vibrations of the methylene groups would also be present in the fingerprint region, around 1450 cm⁻¹.
The presence and specific positions of these bands can confirm the presence of the azetidine rings and the secondary amine functionality. chemicalbook.comrsc.org
Table 4: Expected IR Absorption Bands for "this compound"
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (secondary amine) | Stretch | 3300 - 3500 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C-N (amine) | Stretch | 1000 - 1350 |
| CH₂ | Bend (Scissoring) | ~1450 |
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
X-ray crystallography provides the most definitive structural information for a crystalline compound by determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of "this compound" or a derivative can be grown, X-ray diffraction analysis would yield a detailed molecular structure.
This technique would provide:
Unambiguous confirmation of connectivity: The exact bonding arrangement of all atoms would be determined.
Precise bond lengths and angles: This data offers insight into the strain and geometry of the azetidine rings.
Stereochemical information: The relative stereochemistry of the molecule would be unequivocally established.
Intermolecular interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding involving the secondary amine, would be revealed.
While obtaining suitable crystals can be a challenge, the information gained from a successful X-ray crystallographic study is unparalleled in its detail and accuracy. rsc.org
Chromatographic Methods for Purity Assessment and Mixture Separation
The purity assessment and separation of this compound and its derivatives are crucial for ensuring the quality and efficacy of these compounds in research and development. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are instrumental in achieving this. These methods allow for the effective separation of the target compound from starting materials, byproducts, and stereoisomers, as well as for the accurate determination of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of azetidine-substituted azetidines due to its high resolution and sensitivity. Both normal-phase and reversed-phase HPLC are employed, depending on the polarity of the specific derivatives.
Purity Determination: For non-polar derivatives of azetidine, normal-phase HPLC is often utilized. For instance, the enantiomeric separation of azelnidipine, a complex azetidine-containing compound, was successfully achieved using a Chiralpak AD-H column with a mobile phase of hexane (B92381) and isopropyl alcohol. google.com This highlights the capability of chiral stationary phases to resolve stereoisomers, which is critical as different enantiomers can exhibit distinct biological activities.
In the context of compound libraries, Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, has been used for the rapid purity assessment of a diverse set of azetidine-based scaffolds. The average purity of a 1976-membered library was determined to be 70% by UV detection at 210 nm, demonstrating the high-throughput capability of this method. researchgate.net
Mixture Separation: Flash chromatography, a lower-pressure variant of column chromatography, is frequently used for the purification of azetidine intermediates on a larger scale. For example, the separation of a 1.2:1 epimeric mixture of 2-cyano azetidines was accomplished using flash chromatography on silica (B1680970) gel, yielding the individual diastereomers in good recovery. nist.gov This method is particularly valuable during synthetic processes to isolate desired products from reaction mixtures.
Table 1: HPLC Methods for Azetidine Derivatives
| Compound/Mixture | HPLC Method | Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|---|
| Azelnidipine Enantiomers | Normal-Phase | Chiralpak AD-H (250 mm x 4.6 mm, 5.0 µm) | Hexane:Isopropanol (90:10, v/v) | UV at 254 nm | Enantiomeric Separation | google.com |
| 2-Cyano Azetidine Epimers | Flash Chromatography | Silica Gel | Hexanes/EtOAc | Not Specified | Diastereomer Separation | nist.gov |
| Azetidine-based Library | UPLC | Not Specified | Not Specified | UV at 210 nm | Purity Assessment | researchgate.net |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds. For many azetidine derivatives, which can be polar and non-volatile, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis.
Purity and Quantitative Analysis: A study on the quantification of azetidine-2-carboxylic acid, a related cyclic amine, in biological samples utilized GC with flame ionization detection (FID) and mass spectrometry (MS). nih.gov The method involved a silylation derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide to make the analyte suitable for GC. This approach demonstrated excellent linearity and sensitivity, with a limit of detection of 2.9 μg/mL. nih.gov While not directly on this compound, this illustrates a common strategy for analyzing polar azetidines by GC.
The NIST Chemistry WebBook also lists Gas Chromatography as a relevant analytical technique for the parent compound, azetidine, indicating its applicability to the broader class of azetidine compounds. lanl.gov
Table 2: GC Method for a Related Azetidine Compound
| Compound | Derivatization Reagent | GC Column | Detector | Application | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Azetidine-2-carboxylic acid | N,O-Bis(trimethylsilyl)trifluoroacetamide | Not Specified | FID and MS | Quantitative Analysis | LOD of 2.9 µg/mL | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an essential and widely used technique for the rapid, qualitative monitoring of reactions and for preliminary purity checks of azetidine compounds. Its simplicity and speed make it an invaluable tool in the synthetic chemistry lab.
Reaction Monitoring and Purity Screening: In the synthesis of various azetidine derivatives, TLC on silica gel plates is routinely used to track the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. sigmaaldrich.com The retention factor (Rf) value provides a quick indication of the relative polarity of the compounds in the mixture. For basic compounds like many azetidines, it is sometimes necessary to add a small amount of a basic solvent, such as triethylamine (B128534) (2-5%), to the eluent to prevent streaking and achieve better separation. researchgate.net
Table 3: General TLC Application for Azetidine Synthesis
| Application | Stationary Phase | Common Eluent Modification | Purpose | Reference |
|---|---|---|---|---|
| Reaction Monitoring | Silica Gel | Addition of 2-5% Triethylamine | To follow the conversion of reactants to products and assess mixture complexity. | sigmaaldrich.comresearchgate.net |
| Preliminary Purity Check | Silica Gel | Hexanes/EtOAc gradients | To quickly estimate the purity of a sample before more rigorous analysis. | nist.gov |
Strategic Applications of Azetidine Substituted Azetidines in Modern Organic Synthesis
Design and Synthesis of Conformationally Restricted Scaffolds
The rigid framework of the biazetidine system in 3-[(Azetidin-1-yl)methyl]azetidine makes it an excellent starting point for the design and synthesis of conformationally restricted scaffolds. The defined spatial arrangement of the two azetidine (B1206935) rings introduces significant conformational constraints, which is a highly desirable feature in medicinal chemistry for the development of potent and selective therapeutic agents. The synthesis of such scaffolds often involves multi-step sequences that leverage the reactivity of the azetidine rings. nih.gov
A common strategy for creating these constrained structures is through the functionalization of the azetidine rings. For instance, the nitrogen atoms of the azetidine rings can be alkylated or acylated to introduce a variety of substituents, thereby modulating the steric and electronic properties of the scaffold. organic-chemistry.org Furthermore, the carbon backbone can be modified through reactions such as ring-opening or cycloaddition, leading to the formation of more complex fused, bridged, and spirocyclic ring systems. nih.gov The inherent strain in the four-membered rings can be exploited to drive these transformations, providing access to novel and diverse molecular architectures that would be challenging to synthesize through other methods. rsc.org
The synthesis of derivatives of this compound often begins with readily available precursors like azetidin-3-one (B1332698) or N-protected azetidine derivatives. mdpi.comnih.gov For example, aza-Michael additions and Horner-Wadsworth-Emmons reactions are employed to construct the core biazetidine structure. mdpi.com The resulting scaffolds can then be further elaborated to introduce desired functionalities, leading to libraries of conformationally restricted molecules with potential applications in drug discovery. nih.gov
Utility as Building Blocks and Chiral Auxiliaries in Complex Molecule Construction
The compound this compound and its derivatives serve as versatile building blocks in the construction of complex molecules. Their compact and rigid structure can be incorporated into larger molecular frameworks to impart specific conformational preferences. This is particularly valuable in the synthesis of natural products and other biologically active compounds where precise control over the three-dimensional structure is crucial for activity.
The synthesis of various 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This highlights the utility of azetidine derivatives as key intermediates. Furthermore, the development of robust synthetic methods, such as the ring contraction of α-bromo N-sulfonylpyrrolidinones, provides efficient access to α-carbonylated N-sulfonylazetidines which are valuable building blocks. acs.org
Moreover, the chiral nature of certain azetidine derivatives allows them to function as chiral auxiliaries in asymmetric synthesis. rsc.orgwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com For instance, chiral azetidine-2,4-dicarboxylic acids have been synthesized and utilized as chiral auxiliaries. rsc.org The defined stereochemistry of the azetidine ring can effectively bias the approach of reagents, leading to high levels of diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. wikipedia.org
The table below showcases examples of reactions where azetidine-based building blocks are utilized.
| Reaction Type | Azetidine Building Block | Product | Reference |
| Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate | 1,3'-Biazetidine derivative | mdpi.com |
| Alkylation | Azetidine | 1,3-Disubstituted azetidines | organic-chemistry.org |
| Ring Contraction | α-Bromo N-sulfonylpyrrolidinone | α-Carbonylated N-sulfonylazetidine | acs.org |
Ligand Design for Asymmetric Catalysis Utilizing Azetidine Architectures
The rigid and well-defined structure of this compound and its analogues makes them attractive scaffolds for the design of new ligands for asymmetric catalysis. In this context, the azetidine framework serves to position coordinating atoms in a precise spatial arrangement around a metal center, thereby creating a chiral environment that can induce high enantioselectivity in catalytic transformations.
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been achieved through methods like the aza-Michael addition. mdpi.comnih.gov These derivatives can be further functionalized to incorporate donor atoms such as phosphorus, nitrogen, or oxygen, which are capable of coordinating to transition metals. The conformational rigidity of the biazetidine backbone helps to minimize the number of possible conformations of the metal-ligand complex, which is often a key factor in achieving high levels of stereocontrol.
For example, chiral N-propargylsulfonamides can be used to prepare chiral azetidin-3-ones, which can serve as precursors to more complex ligands. nih.gov The synthesis of such ligands allows for the systematic variation of the steric and electronic properties of the catalyst, enabling the optimization of catalytic activity and enantioselectivity for a specific reaction. The development of new azetidine-based ligands holds significant promise for advancing the field of asymmetric catalysis and enabling the efficient synthesis of enantiomerically pure compounds.
Application in Peptidomimetics and Non-natural Amino Acid Synthesis
The incorporation of constrained structural motifs into peptides is a widely used strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The rigid biazetidine core of this compound makes it an ideal scaffold for the synthesis of non-natural amino acids that can be incorporated into peptide sequences. scispace.com
The synthesis of novel heterocyclic amino acid derivatives containing the azetidine ring has been a subject of significant research. mdpi.comnih.gov These non-natural amino acids, when incorporated into a peptide chain, can induce specific secondary structures, such as turns or helices, due to the conformational constraints imposed by the azetidine rings. This allows for the precise control over the three-dimensional shape of the resulting peptidomimetic, which is crucial for its biological activity. acs.org
For instance, the synthesis of azetidine-based amino acid derivatives has been achieved through stereoselective routes, yielding enantiomerically pure building blocks for peptide synthesis. acs.org These non-natural amino acids can serve as mimetics of natural amino acids like proline, but with altered conformational preferences. scispace.com The use of this compound and its derivatives in this context opens up new avenues for the development of novel therapeutic agents with improved pharmacological profiles. scispace.com
The table below provides examples of non-natural amino acids derived from azetidine scaffolds.
| Azetidine-Based Amino Acid | Potential Application | Reference |
| Azetidine-2-carboxylic acid | Induction of γ-turns in peptides | acs.org |
| 3-Aminoazetidine-2-carboxylic acid | Scaffold for β-amino acid peptidomimetics | scispace.com |
| (Azetidin-3-yl)acetic acid | Analogue of 4-aminobutanoic acid (GABA) | mdpi.com |
Future Research Directions and Perspectives in Azetidine Chemistry
Innovations in Efficient and Sustainable Synthetic Methodologies
The development of efficient and sustainable methods for the synthesis of azetidines, including the specific compound 3-[(Azetidin-1-yl)methyl]azetidine, is a cornerstone of future research. Traditional methods often require harsh conditions or multi-step sequences, limiting their broad applicability. researchgate.net Current research is focused on several key areas of innovation:
Catalytic C-H Amination: Direct intramolecular C-H amination reactions catalyzed by transition metals, such as palladium, offer a more atom-economical approach to azetidine (B1206935) synthesis. rsc.org These methods avoid the need for pre-functionalized substrates, thereby shortening synthetic sequences.
Photocatalysis: The use of visible light and photocatalysts, such as iridium(III) complexes, is emerging as a powerful tool for constructing the azetidine ring. rsc.orgnih.gov Photo-induced copper catalysis, for instance, has been shown to enable a [3+1] radical cascade cyclization of aliphatic amines with alkynes to furnish azetidines. nih.gov This approach offers mild reaction conditions and the potential for novel bond disconnections.
Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe and scalable production of azetidines. This technology can enable precise control over reaction parameters, improve reaction efficiency, and facilitate the handling of reactive intermediates.
Bio-inspired and Biocatalytic Methods: Exploring enzymatic or bio-inspired catalytic systems for azetidine synthesis is a promising avenue for achieving high enantioselectivity under mild, environmentally benign conditions.
A summary of innovative synthetic approaches is presented in the table below:
| Synthetic Methodology | Key Features | Potential Advantages |
| Catalytic C-H Amination | Transition-metal catalyzed intramolecular cyclization. rsc.org | Atom economy, reduced synthetic steps. |
| Photocatalysis | Utilizes visible light and photocatalysts to drive reactions. rsc.orgnih.gov | Mild conditions, novel reactivity. nih.gov |
| Flow Chemistry | Continuous reaction processing. | Scalability, safety, process control. |
| Biocatalysis | Employs enzymes or bio-inspired catalysts. | High enantioselectivity, green chemistry. |
Unveiling Novel Reactivity Patterns and Mechanistic Pathways
The inherent ring strain of azetidines (approximately 25.2 kcal/mol) is a key determinant of their reactivity, making them susceptible to ring-opening reactions. researchgate.net Future research will continue to explore and exploit this reactivity to forge new chemical bonds and construct complex molecular architectures.
Key areas of investigation include:
Strain-Release Reactions: Designing new transformations that are driven by the release of ring strain is a central theme. This includes ring-opening reactions with a variety of nucleophiles and electrophiles to access a diverse range of functionalized acyclic amines. researchgate.net
Ring Expansions and Contractions: Developing methodologies for the controlled expansion of the azetidine ring to form larger heterocycles, or contraction to smaller rings, would significantly expand their synthetic utility. rsc.orgnih.gov For instance, tandem intramolecular azetidine ring-opening/closing cascades have been developed for the synthesis of spirocyclopropyl γ-lactams. rsc.org
Mechanistic Elucidation: A deeper understanding of the mechanisms governing azetidine reactions is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. This involves detailed kinetic studies and the characterization of reactive intermediates. For example, mechanistic studies have provided insights into the ring-opening of azabicyclo[1.1.0]butane with bromide, which proceeds through a redox-active azetidine intermediate. researchgate.net The mechanism of ring contraction of certain azetidine derivatives has been shown to involve the formation of a π-allyl palladium complex. acs.org
Synergistic Integration of Computational and Experimental Approaches
The integration of computational chemistry with experimental studies is poised to accelerate progress in azetidine chemistry significantly. mit.edumit.edu This synergy allows for a more predictive and rational approach to catalyst design, reaction optimization, and the exploration of mechanistic pathways.
Future directions in this area include:
Predictive Modeling of Reactivity: Using computational tools, such as density functional theory (DFT), to model reaction pathways and predict the feasibility and selectivity of new azetidine-forming reactions. researchgate.net This can guide experimental efforts by identifying promising substrates and reaction conditions, saving time and resources. mit.edumit.edu Recent work has demonstrated the use of computational models to predict which alkene-oxime pairs will successfully react to form azetidines via photocatalysis. mit.edu
In Silico Ligand Design: For applications in medicinal chemistry, computational methods can be used to design azetidine-containing molecules with desired biological activities and pharmacokinetic properties. nih.gov This involves docking studies and molecular dynamics simulations to predict how these molecules will interact with biological targets. researchgate.net
Understanding Reaction Mechanisms: Computational studies can provide detailed insights into transition states and reaction intermediates that are often difficult to observe experimentally. researchgate.net This information is invaluable for understanding the underlying principles of reactivity and for the rational design of more efficient catalysts. For example, DFT calculations have been instrumental in elucidating the critical role of tertiary radical intermediates in the copper-catalyzed synthesis of azetidines. nih.gov
Development of High-Throughput Synthesis and Screening Methods
To fully explore the chemical space accessible from azetidine scaffolds like this compound, the development of high-throughput synthesis and screening methods is essential. These technologies enable the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties.
Key aspects of this research direction include:
Automated Synthesis: The development of automated platforms for the parallel synthesis of azetidine libraries. nih.gov This can involve the use of solid-phase synthesis techniques or flow chemistry systems coupled with robotic liquid handlers. nih.govresearchgate.net
Miniaturization and Parallelization: Implementing miniaturized reaction formats, such as those in multi-well plates, allows for the simultaneous execution of a large number of reactions, significantly increasing experimental throughput. nih.gov
High-Throughput Screening (HTS): Coupling high-throughput synthesis with HTS assays allows for the rapid identification of "hit" compounds with desired biological or material properties from large libraries. nih.gov This is particularly relevant for drug discovery, where large numbers of compounds need to be screened to identify potential drug candidates. researchgate.netrsc.org
"Click" Chemistry Integration: The use of robust and efficient "click" chemistry reactions can facilitate the rapid diversification of azetidine scaffolds and the creation of libraries for screening purposes. rsc.org
The development of these high-throughput methods will be crucial for unlocking the full potential of azetidine chemistry in various scientific disciplines.
Q & A
Q. Basic
- EPR Spectroscopy : Resolves radical intermediates or electron distribution in azetidine derivatives, as shown in studies of azetidin-1-yl radicals .
- NMR/FT-IR :
- Ab Initio Calculations : MP2 or UHF methods predict puckering angles (e.g., 12–15.4°) and hyperfine coupling constants, validated against experimental EPR data .
How do steric and electronic factors influence the reactivity of this compound in substitution or addition reactions?
Q. Advanced
- Steric Effects : The azetidine ring’s puckered conformation (15.4° puckering angle) creates axial vs. equatorial substituent orientations, affecting nucleophilic attack trajectories .
- Electronic Effects :
- Electron-Donating Groups (EDGs) : Enhance nucleophilicity at the azetidine nitrogen, facilitating alkylation or acylation reactions.
- Electron-Withdrawing Groups (EWGs) : Stabilize transition states in SN2 reactions but may reduce reactivity in electrophilic substitutions .
- Case Study : In aza-Michael additions, electron-deficient alkenes (e.g., α,β-unsaturated ketones) react faster due to increased electrophilicity at the β-carbon .
What strategies can be employed to resolve contradictions in reported biological activity data for azetidine derivatives like this compound?
Q. Advanced
- Dose-Response Replication : Standardize assays (e.g., NLRP3 inflammasome inhibition) across cell lines (e.g., BV2 microglia) to isolate concentration-dependent effects .
- Experimental Controls :
- Meta-Analysis : Compare structural analogs (e.g., trifluoromethyl vs. chlorine substituents) to identify pharmacophore requirements .
How can computational modeling predict the interaction of this compound with biological targets such as the NLRP3 inflammasome?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Model binding poses in the NLRP3 ATP-binding pocket, incorporating solvent effects and flexible docking .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge transfer and halogen bonding (e.g., chlorine’s role in stabilizing interactions) .
- Validation : Cross-reference predicted binding affinities with experimental IC₅₀ values from enzymatic assays (e.g., IL-1β secretion in LPS-stimulated microglia) .
What are the challenges in designing enantioselective syntheses of this compound derivatives, and how can they be addressed?
Q. Advanced
- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc)-protected azetidines to control stereochemistry during alkylation, followed by deprotection .
- Catalytic Asymmetric Methods :
- Analytical Validation : SFC (Supercritical Fluid Chromatography) with chiral columns confirms enantiomeric excess (e.g., 92% ee achieved in analogous compounds) .
How does the azetidine ring’s conformational flexibility impact its pharmacokinetic properties in drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
